
4-(Trimethylsilyl)undec-4-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethylsilyl)undec-4-en-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an undecen-3-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)undec-4-en-3-ol typically involves the reaction of undec-4-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Undec-4-en-3-ol+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trimethylsilyl)undec-4-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 4-(Trimethylsilyl)undec-4-en-3-one.
Reduction: Formation of 4-(Trimethylsilyl)undecane.
Substitution: Formation of various substituted undec-4-en-3-ol derivatives.
Applications De Recherche Scientifique
4-(Trimethylsilyl)undec-4-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Trimethylsilyl)undec-4-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. Additionally, the compound’s double bond and hydroxyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trimethylsilyl)undec-4-en-1-yn-3-ol
- 4-(Trimethylsilyl)undec-4-en-3-one
- 4-(Trimethylsilyl)undecane
Uniqueness
4-(Trimethylsilyl)undec-4-en-3-ol is unique due to the presence of both a trimethylsilyl group and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The trimethylsilyl group provides stability and protection to the hydroxyl group, while the double bond offers a site for further functionalization.
Propriétés
Numéro CAS |
183154-15-6 |
|---|---|
Formule moléculaire |
C14H30OSi |
Poids moléculaire |
242.47 g/mol |
Nom IUPAC |
4-trimethylsilylundec-4-en-3-ol |
InChI |
InChI=1S/C14H30OSi/c1-6-8-9-10-11-12-14(13(15)7-2)16(3,4)5/h12-13,15H,6-11H2,1-5H3 |
Clé InChI |
JUTCJNCTUBBLFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(C(CC)O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


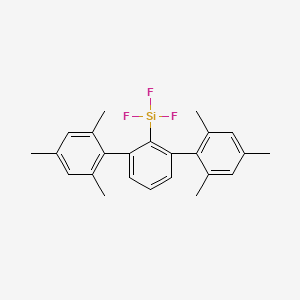
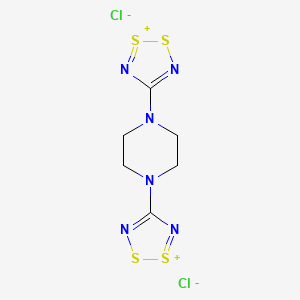
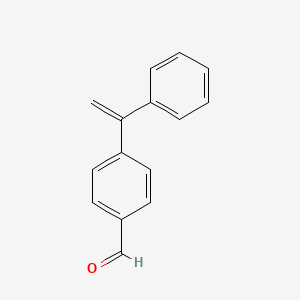
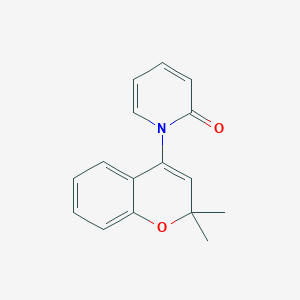
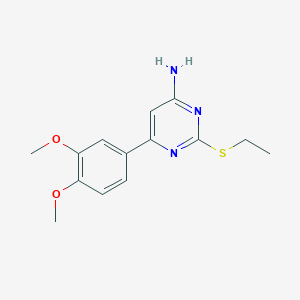
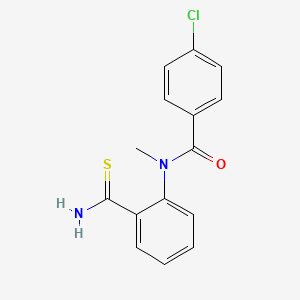

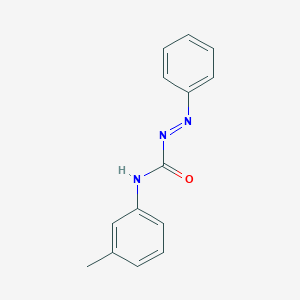
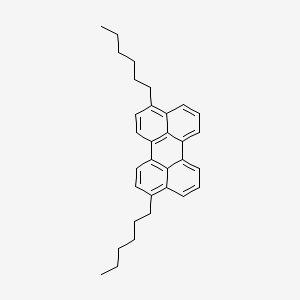
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
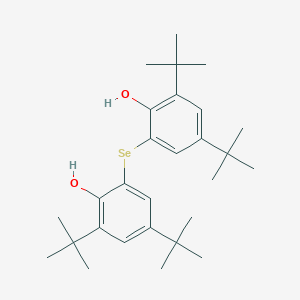
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
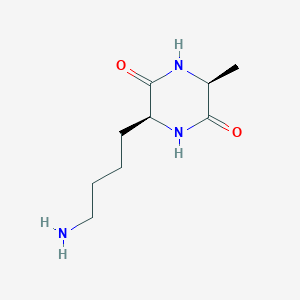
![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
